![molecular formula C19H14FN3S B2609963 N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 384366-94-3](/img/structure/B2609963.png)
N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine” is a synthetic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-amines involves the reaction of corresponding 2-aminothiophene-3-carboxamide derivatives and appropriate iminoester hydrochlorides under suitable conditions . The reaction of compounds with formic acid or triethyl orthoformate can also lead to the formation of thienopyrimidin-4-ones .Molecular Structure Analysis
The molecular structure of “N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine” is characterized by the presence of a thieno[2,3-d]pyrimidin-4-amine core, which is substituted at the 5-position with a 4-fluorophenyl group and at the N-position with a benzyl group .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Cyt-bd, a protein involved in the energy metabolism of Mycobacterium tuberculosis . The inhibitory activity of these compounds has been evaluated using an established ATP depletion assay .Applications De Recherche Scientifique
Anticancer Applications
N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine derivatives have been studied for their potential as anticancer agents. In 2020, Loidreau et al. synthesized novel derivatives of this compound, envisioning them as potent bioisosteric analogues of MPC-6827, an anticancer agent. These derivatives showed significant inhibitory effects on human colorectal cancer cell proliferation, comparable to MPC-6827 (Loidreau et al., 2020).
Synthesis Techniques
Efficient synthesis methods for N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine derivatives have been a focus of research. For instance, Loidreau et al. (2013) described an efficient synthesis of these derivatives via microwave-assisted Dimroth rearrangement, demonstrating the utility and environmental benefits of using microwave technology in chemical synthesis (Loidreau et al., 2013).
Antimicrobial Activity
The antimicrobial properties of substituted tricyclic compounds, including N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine, were investigated by Mittal et al. (2011). They synthesized new derivatives and evaluated their antibacterial and antifungal activities, finding significant antimicrobial effects (Mittal et al., 2011).
Fungicidal Activities
Ren et al. (2007) designed and synthesized novel fluorine-containing derivatives of N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine, demonstrating their inhibitory activities against certain fungal pathogens. This highlights the compound's potential in developing fungicidal agents (Ren et al., 2007).
Mécanisme D'action
The mechanism of action of thieno[3,2-d]pyrimidin-4-amines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Orientations Futures
Based on the exploratory work, there is an endeavor to design new thieno[3,2-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3S/c20-15-8-6-14(7-9-15)16-11-24-19-17(16)18(22-12-23-19)21-10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNQODPNOQSKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



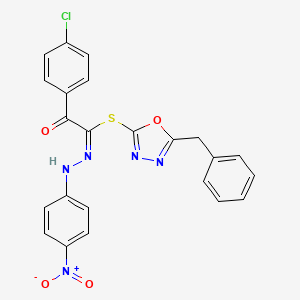
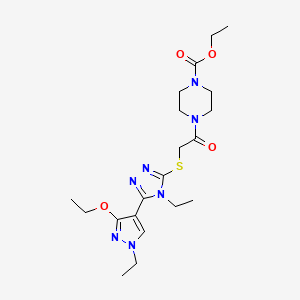
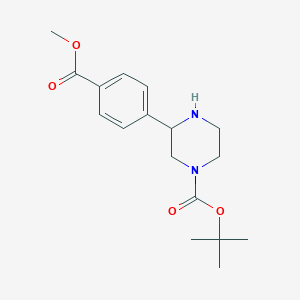
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide](/img/structure/B2609886.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2609887.png)
![7-(1-(4-Chloro-2-methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2609889.png)
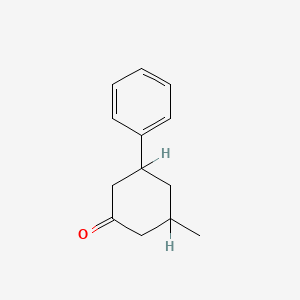
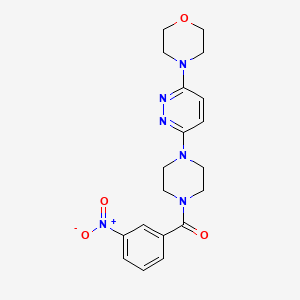
![(E)-4-(Dimethylamino)-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]but-2-enamide](/img/structure/B2609895.png)
![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2609896.png)

